molecular formula C27H26N2O3S2 B2699938 ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-93-8

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2699938
CAS RN: 681273-93-8
M. Wt: 490.64
InChI Key: VGFYDSHRCWJSGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiophene ring, and an amide group. Indole is a significant heterocyclic system in natural products and drugs . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The amide group (-CONH2) is a common feature in a wide range of organic compounds, including many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity . The thiophene ring also contributes to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the thiophene ring, and the amide group. The indole ring is known to undergo electrophilic substitution reactions . The thiophene ring can also participate in various reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide group .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . The presence of the indole moiety in this compound suggests that it may have similar applications.

Microbial Infections

Indole derivatives have also been used in the treatment of microbial infections . This compound could potentially be developed into a new class of antimicrobial agents.

Treatment of Various Disorders

Indole derivatives have attracted increasing attention in recent years for their potential in treating various types of disorders in the human body . This compound, with its indole derivative, could be explored for similar uses.

Synthesis of Alkaloids

Indoles are a significant heterocyclic system in the synthesis of alkaloids . This compound, with its indole moiety, could potentially be used in the synthesis of new alkaloids.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Given the presence of the thiophene ring in this compound, it could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This compound could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives have been used in the fabrication of organic field-effect transistors (OFETs) . This compound could potentially be used in similar applications.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives have been used in the fabrication of organic light-emitting diodes (OLEDs) . This compound could potentially be used in the development of new OLEDs.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies .

Future Directions

Future research could focus on exploring the potential applications of this compound, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)25-20-12-8-14-22(20)34-26(25)28-24(30)17-33-23-16-29(15-18-9-4-3-5-10-18)21-13-7-6-11-19(21)23/h3-7,9-11,13,16H,2,8,12,14-15,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFYDSHRCWJSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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